molecular formula C19H16N2O3S B2797544 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034484-18-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2797544
CAS RN: 2034484-18-7
M. Wt: 352.41
InChI Key: LLTISHNXQUPBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide, also known as FIT-039, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of indole-based compounds and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel chalcone derivatives containing furan and thiophene moieties. Among these, compound 7g emerged as the most promising. It demonstrated significant inhibitory effects against human cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). Notably, its IC50 values were comparable to the reference drug doxorubicin .

Coordination Chemistry

The compound’s structural features make it suitable for coordination chemistry. For instance, heteroleptic Cu(I) complexes incorporating the ligand [6-(furan-2-yl)-2,2′-bipyridine] have been synthesized and characterized. These complexes exhibit interesting properties, and their molecular structures have been determined using X-ray crystallography .

Organic Synthesis

The furan and thiophene functionalities in this compound can serve as versatile building blocks in organic synthesis. Researchers have employed similar pyridine derivatives (such as 4-(furan-2-yl)pyridine) in reactions involving n-butyllithium and tributyltin chloride. These reactions yield valuable intermediates for further functionalization .

Biological Studies

Exploring the compound’s impact on gene expression and DNA damage is crucial. Researchers have observed significant changes in gene expression levels (e.g., AMY2A, FOXG1, PKM, and PSPH genes) upon treatment with compound 7g. Additionally, DNA fragmentation values increased in treated lung and liver cell lines. These findings highlight its potential in biological studies .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(15-11-13-5-1-2-6-14(13)21-15)20-12-19(23,16-7-3-9-24-16)17-8-4-10-25-17/h1-11,21,23H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTISHNXQUPBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.